5-Chloro-2-[6-(4-chloro-2,6-dimethylphenoxy)hexoxy]-1,3-dimethylbenzene
Overview
Description
5-Chloro-2-[6-(4-chloro-2,6-dimethylphenoxy)hexoxy]-1,3-dimethylbenzene is an organic compound characterized by its complex structure, which includes multiple aromatic rings and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[6-(4-chloro-2,6-dimethylphenoxy)hexoxy]-1,3-dimethylbenzene typically involves multiple steps, including the formation of intermediate compounds. One common approach is the nucleophilic substitution reaction, where a suitable phenol derivative reacts with a chlorinated benzene compound under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[6-(4-chloro-2,6-dimethylphenoxy)hexoxy]-1,3-dimethylbenzene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), alkylating agents (e.g., alkyl halides), and halogenating agents (e.g., chlorine gas).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced aromatic compounds. Substitution reactions can result in a wide range of substituted aromatic derivatives .
Scientific Research Applications
5-Chloro-2-[6-(4-chloro-2,6-dimethylphenoxy)hexoxy]-1,3-dimethylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-Chloro-2-[6-(4-chloro-2,6-dimethylphenoxy)hexoxy]-1,3-dimethylbenzene exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Diamino-4-chloropyrimidine: Shares similar chlorine substituents and aromatic structure.
5-Bromo-2-chlorotoluene: Another halogenated aromatic compound with similar reactivity.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Contains chlorine and aromatic rings, used in peptide coupling reactions.
Uniqueness
5-Chloro-2-[6-(4-chloro-2,6-dimethylphenoxy)hexoxy]-1,3-dimethylbenzene is unique due to its specific combination of substituents and the presence of multiple aromatic rings. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
5-chloro-2-[6-(4-chloro-2,6-dimethylphenoxy)hexoxy]-1,3-dimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2O2/c1-15-11-19(23)12-16(2)21(15)25-9-7-5-6-8-10-26-22-17(3)13-20(24)14-18(22)4/h11-14H,5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDBZKQMWHWFQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCCCOC2=C(C=C(C=C2C)Cl)C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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